

Application Notes and Protocols for Mcl-1 Target Engagement using Western Blot

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Compound of Interest

Compound Name: *Mcl-1 antagonist 1*

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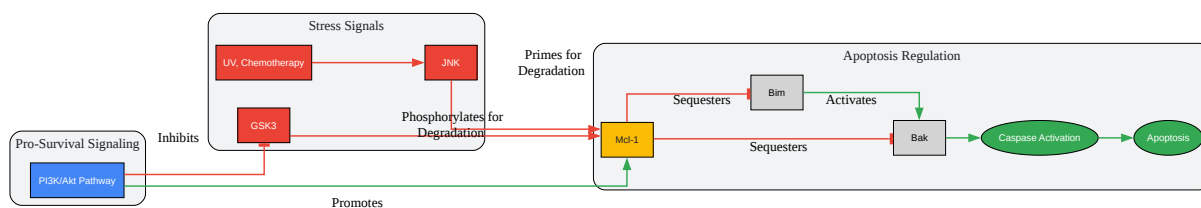
For Researchers, Scientists, and Drug Development Professionals

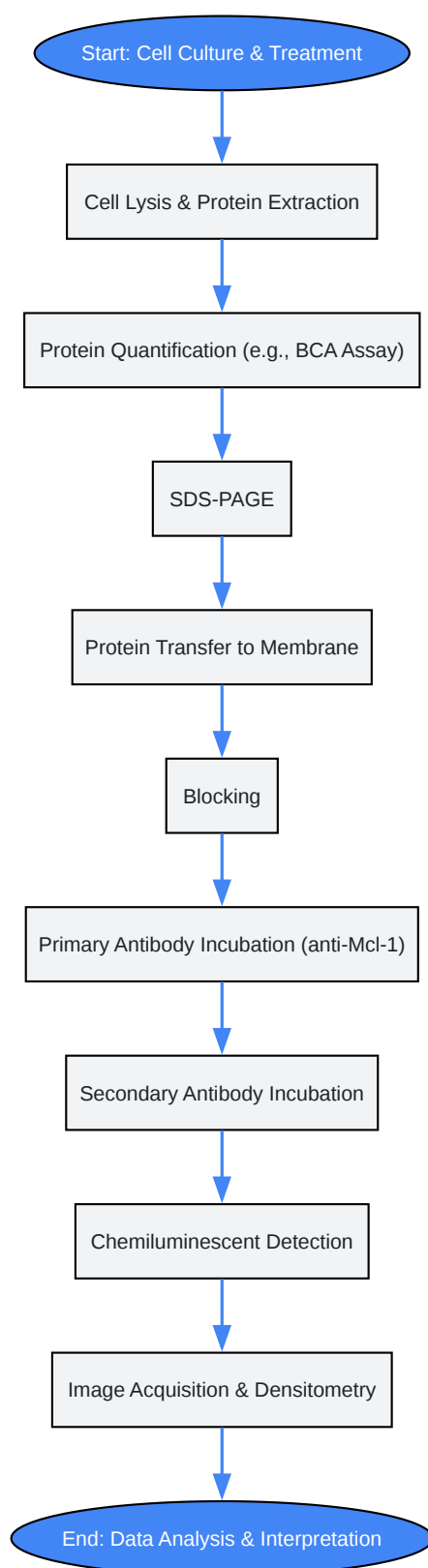
Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family.[1] Its overexpression is a common feature in various cancers, contributing to tumor progression and resistance to therapy.[2][3] Consequently, Mcl-1 has emerged as a promising therapeutic target.[3] This document provides a detailed protocol for assessing Mcl-1 target engagement using Western blot analysis, a fundamental technique to monitor changes in Mcl-1 protein levels upon treatment with inhibitors.[4] We will also explore the underlying signaling pathways and present quantitative data from relevant studies.

Mcl-1 Signaling Pathway

Mcl-1 integrates signals from various pathways to regulate apoptosis. Pro-survival signals, often mediated by the PI3K/Akt pathway, can enhance Mcl-1 expression and stability. Conversely, stress signals can lead to Mcl-1 degradation through the action of kinases like JNK and GSK3, priming the cell for apoptosis. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and Bim. Inhibition of Mcl-1 releases these pro-apoptotic factors, leading to the activation of the caspase cascade and subsequent cell death.





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